

# Synthesis of 2,4,6-Trimethylbenzonitrile via Sandmeyer Reaction: Application Notes and Protocols

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## Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

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This document provides detailed application notes and experimental protocols for the synthesis of **2,4,6-trimethylbenzonitrile** from 2,4,6-trimethylaniline (mesidine) utilizing the Sandmeyer reaction. This transformation is a classic and effective method for the introduction of a nitrile group onto an aromatic ring, a common structural motif in medicinal chemistry and materials science.

The Sandmeyer reaction is a versatile chemical process used to synthesize aryl halides and pseudohalides from aryl diazonium salts.<sup>[1]</sup> The reaction involves two main stages: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt.<sup>[2]</sup> In this application, the cyanation of the diazonium salt derived from 2,4,6-trimethylaniline is achieved using copper(I) cyanide.

## Data Presentation

The following tables summarize the key quantitative data for the preparation of **2,4,6-trimethylbenzonitrile** via the Sandmeyer reaction.

Table 1: Reagent Quantities and Properties

Reagent	Molecular Formula	Molar Mass (g/mol)	Quantity (moles)	Quantity (grams)	Density (g/mL)	Volume (mL)
2,4,6-Trimethylaniline	C <sub>9</sub> H <sub>13</sub> N	135.21	0.10	13.52	0.957	14.1
Concentrated HCl	HCl	36.46	0.30	-	1.18	25.4
Sodium Nitrite	NaNO <sub>2</sub>	69.00	0.11	7.59	-	-
Copper(II) Sulfate Pentahydrate	CuSO <sub>4</sub> ·5H <sub>2</sub> O	249.69	0.125	31.21	-	-
Sodium Bisulfite	NaHSO <sub>3</sub>	104.06	0.087	9.05	-	-
Sodium Hydroxide	NaOH	40.00	0.087	3.48	-	-
Sodium Cyanide	NaCN	49.01	0.26	12.74	-	-
Benzene	C <sub>6</sub> H <sub>6</sub>	78.11	-	-	0.876	100

Table 2: Reaction Conditions and Expected Yield

Parameter	Value
Diazotization Temperature	0 - 5 °C
Cyanation Reaction Temperature	0 - 5 °C, then room temperature
Reaction Time	Diazotization: ~30 min; Cyanation: ~1-2 hours
Expected Yield	65-75%
Product Molecular Formula	C <sub>10</sub> H <sub>11</sub> N
Product Molar Mass	145.20 g/mol

## Experimental Protocols

This section provides detailed step-by-step procedures for the key experiments in the synthesis of **2,4,6-trimethylbenzonitrile**.

### Protocol 1: Preparation of Copper(I) Cyanide Solution

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which liberates poisonous hydrogen cyanide gas.

- In a large beaker, dissolve 31.21 g (0.125 mol) of copper(II) sulfate pentahydrate in 100 mL of warm water.
- In a separate beaker, prepare a solution of 9.05 g (0.087 mol) of sodium bisulfite and 3.48 g (0.087 mol) of sodium hydroxide in 100 mL of water.
- Cool both solutions to room temperature. Slowly add the sodium bisulfite/hydroxide solution to the copper sulfate solution with stirring. A precipitate of copper(I) sulfite will form.
- Allow the precipitate to settle, then decant the supernatant liquid. Wash the precipitate with water several times by decantation.
- Suspend the washed copper(I) sulfite precipitate in 100 mL of water.
- In a separate flask, dissolve 12.74 g (0.26 mol) of sodium cyanide in 50 mL of water.

- Slowly and carefully add the sodium cyanide solution to the stirred suspension of copper(I) sulfite. The precipitate will dissolve to form a solution of sodium cuprocyanide ( $\text{Na}[\text{Cu}(\text{CN})_2]$ ). This solution is used directly in the next step.

## Protocol 2: Diazotization of 2,4,6-Trimethylaniline

- In a 500 mL beaker, add 13.52 g (0.10 mol) of 2,4,6-trimethylaniline and 25.4 mL of concentrated hydrochloric acid.
- Add approximately 100 g of crushed ice to the mixture and stir vigorously until a fine, uniform suspension of the amine hydrochloride is obtained. The temperature should be maintained between 0 and 5 °C.
- In a separate beaker, dissolve 7.59 g (0.11 mol) of sodium nitrite in 40 mL of water and cool the solution.
- Slowly add the cold sodium nitrite solution dropwise to the stirred suspension of 2,4,6-trimethylaniline hydrochloride. Maintain the temperature below 5 °C by adding more ice if necessary.
- After the addition is complete, continue stirring for 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess nitrous acid). If there is no excess, a small amount of additional sodium nitrite solution can be added.
- The resulting solution contains the 2,4,6-trimethylbenzenediazonium chloride and should be used immediately in the next step.

## Protocol 3: Sandmeyer Cyanation Reaction

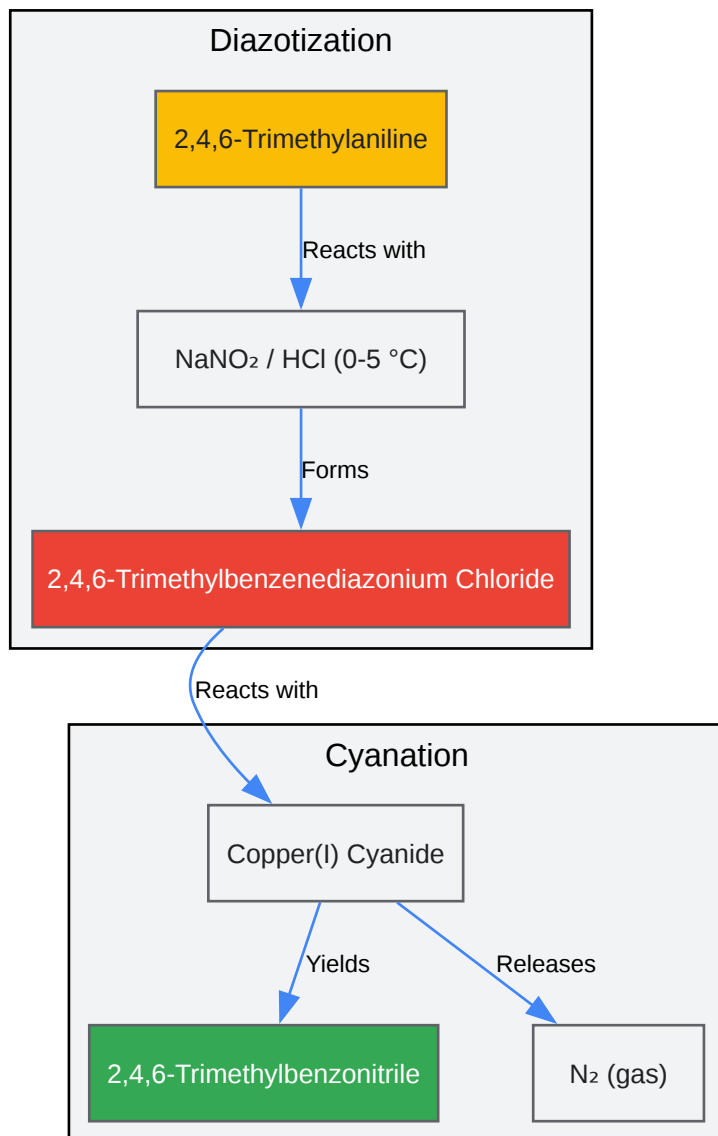
- Cool the freshly prepared copper(I) cyanide solution from Protocol 1 in an ice bath to 0-5 °C.
- Add 100 mL of cold benzene to the copper(I) cyanide solution.
- Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 2 to the copper(I) cyanide solution.

- A vigorous evolution of nitrogen gas will occur. Maintain the temperature at 0-5 °C during the initial addition.
- After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
- Separate the benzene layer. Extract the aqueous layer with two 50 mL portions of benzene.
- Combine the benzene extracts and wash them with 10% sodium hydroxide solution, then with water.
- Dry the benzene solution over anhydrous magnesium sulfate.
- Remove the benzene by distillation. The residue is the crude **2,4,6-trimethylbenzonitrile**.
- Purify the crude product by vacuum distillation.

## Visualizations

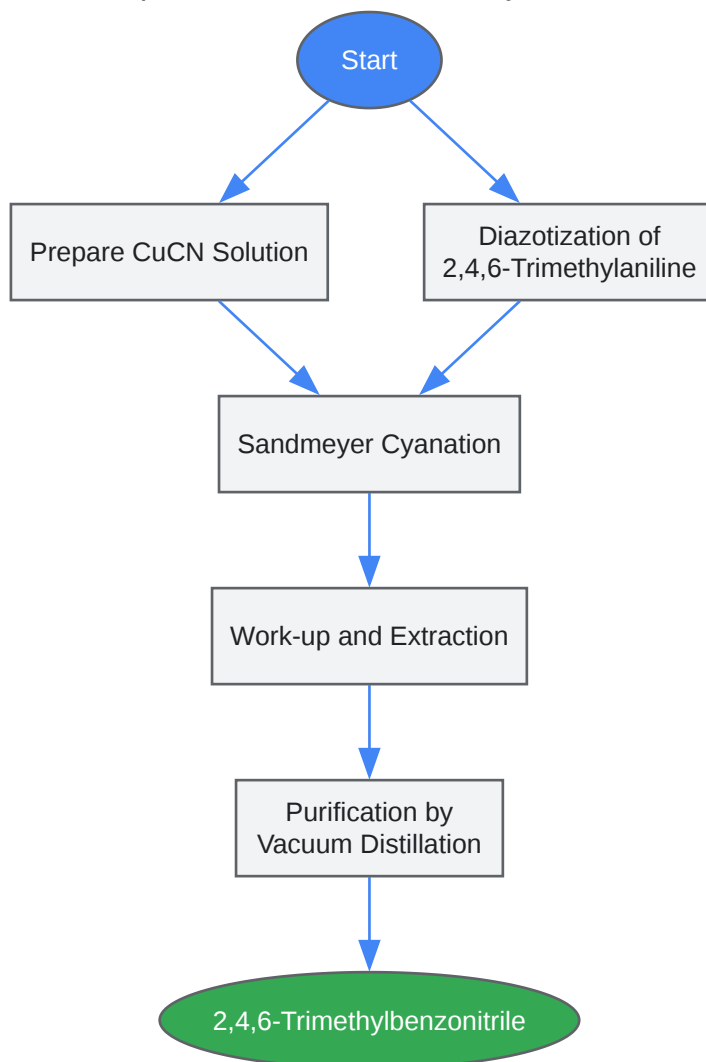
The following diagrams illustrate the key processes in the synthesis of **2,4,6-trimethylbenzonitrile**.

## Signaling Pathway of the Sandmeyer Reaction

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Caption: Signaling Pathway of the Sandmeyer Reaction.

## Experimental Workflow for Synthesis



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Caption: Experimental Workflow for Synthesis.

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## References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
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